(R)-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol
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Overview
Description
®-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol is a chiral compound that features a benzyl group, a bromo-substituted pyrazole ring, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination to introduce the bromo substituent.
Benzylation: The pyrazole derivative is then reacted with benzyl chloride in the presence of a base to form the benzylated pyrazole.
Amino alcohol formation: The final step involves the reaction of the benzylated pyrazole with ®-2-amino-1-propanol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the amino alcohol moiety can undergo oxidation to form a ketone.
Reduction: The bromo substituent on the pyrazole ring can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-brominated pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry due to its chiral center and functional groups.
Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with pyrazole derivatives.
Chiral Building Block: Utilized in the synthesis of chiral drugs and biologically active molecules.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Studied for its activity against various microbial strains.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol depends on its application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking substrate access. The benzyl and pyrazole moieties can engage in π-π interactions and hydrogen bonding, stabilizing the compound within the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(Benzyl((4-chloro-1H-pyrazol-5-yl)methyl)amino)propan-1-ol
- ®-2-(Benzyl((4-methyl-1H-pyrazol-5-yl)methyl)amino)propan-1-ol
- ®-2-(Benzyl((4-phenyl-1H-pyrazol-5-yl)methyl)amino)propan-1-ol
Uniqueness
The presence of the bromo substituent in ®-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol imparts unique reactivity and potential biological activity compared to its analogs. The bromo group can participate in halogen bonding and can be a site for further functionalization, making this compound particularly versatile in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(2R)-2-[benzyl-[(4-bromo-1H-pyrazol-5-yl)methyl]amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O/c1-11(10-19)18(8-12-5-3-2-4-6-12)9-14-13(15)7-16-17-14/h2-7,11,19H,8-10H2,1H3,(H,16,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSZGUCFYAPQQC-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(CC1=CC=CC=C1)CC2=C(C=NN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N(CC1=CC=CC=C1)CC2=C(C=NN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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